
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine is a tetrapeptide composed of four amino acids: L-alanine, L-cysteine, and L-histidine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of cysteine and histidine residues in the peptide sequence imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The imidazole ring of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Imidazole can react with alkyl halides under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Alkylated histidine derivatives.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-cysteinyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and reactions involving cysteine and histidine residues.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-cysteinyl-L-histidine involves its ability to interact with various molecular targets through its amino acid residues. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The histidine residue can coordinate metal ions and participate in acid-base catalysis. These interactions enable the compound to modulate biological processes and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-histidine: A dipeptide with similar histidine functionality but lacking the cysteine residue.
L-Alanyl-L-cysteine: A dipeptide with similar cysteine functionality but lacking the histidine residue.
L-Carnosine (β-alanyl-L-histidine): A dipeptide with antioxidant properties similar to L-Alanyl-L-alanyl-L-cysteinyl-L-histidine.
Uniqueness
This compound is unique due to the presence of both cysteine and histidine residues, which confer distinct chemical reactivity and biological activity. The combination of these residues allows for versatile interactions and applications in various fields.
Propiedades
Número CAS |
632287-25-3 |
|---|---|
Fórmula molecular |
C15H24N6O5S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C15H24N6O5S/c1-7(16)12(22)19-8(2)13(23)21-11(5-27)14(24)20-10(15(25)26)3-9-4-17-6-18-9/h4,6-8,10-11,27H,3,5,16H2,1-2H3,(H,17,18)(H,19,22)(H,20,24)(H,21,23)(H,25,26)/t7-,8-,10-,11-/m0/s1 |
Clave InChI |
ONROEROIDFPJDT-UUTMEEIUSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
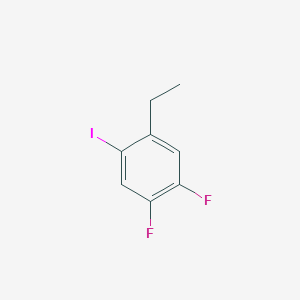

![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
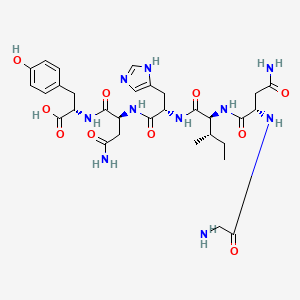
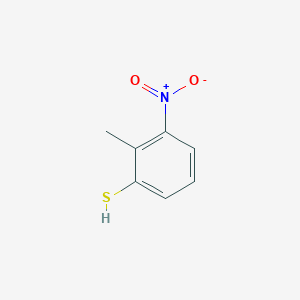
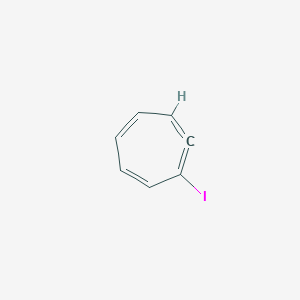
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
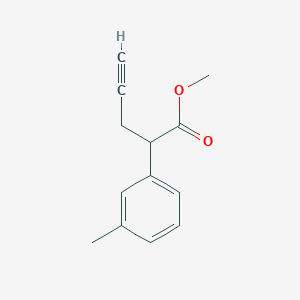
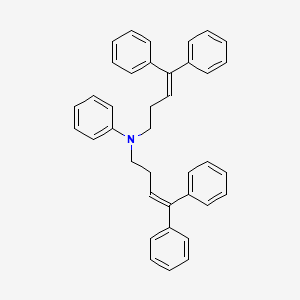
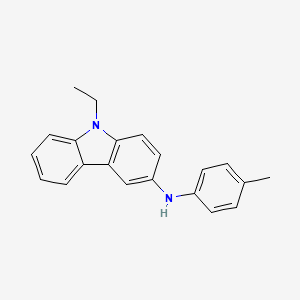
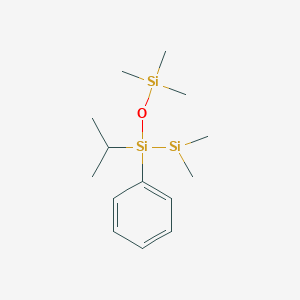
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

